6-nitro-2-propan-2-ylsulfanyl-1H-benzimidazole
Description
6-nitro-2-propan-2-ylsulfanyl-1H-benzimidazole is a compound belonging to the benzimidazole family, which is known for its diverse biological activities. Benzimidazoles are heterocyclic aromatic organic compounds that play a crucial role in medicinal chemistry due to their wide range of pharmacological properties
Properties
IUPAC Name |
6-nitro-2-propan-2-ylsulfanyl-1H-benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2S/c1-6(2)16-10-11-8-4-3-7(13(14)15)5-9(8)12-10/h3-6H,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJASXWUFDSCUHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NC2=C(N1)C=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-nitro-2-propan-2-ylsulfanyl-1H-benzimidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of o-phenylenediamine with carbon disulfide and an alkylating agent, followed by nitration to introduce the nitro group . The reaction conditions often include the use of solvents like ethanol or acetic acid and catalysts such as sulfuric acid or hydrochloric acid to facilitate the cyclization and nitration processes.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
6-nitro-2-propan-2-ylsulfanyl-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions to form corresponding amines or hydroxylamines.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like sodium ethoxide or potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of amines or hydroxylamines.
Substitution: Formation of various substituted benzimidazole derivatives.
Scientific Research Applications
6-nitro-2-propan-2-ylsulfanyl-1H-benzimidazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of dyes, pigments, and other functional materials
Mechanism of Action
The mechanism of action of 6-nitro-2-propan-2-ylsulfanyl-1H-benzimidazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. Additionally, the compound can inhibit certain enzymes or receptors, disrupting cellular processes and exerting its pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
2-nitrobenzimidazole: Lacks the propan-2-ylsulfanyl group but shares the nitrobenzimidazole core.
5-nitro-1H-benzimidazole: Similar structure but with the nitro group at a different position.
2-propylsulfanylbenzimidazole: Similar structure but without the nitro group
Uniqueness
6-nitro-2-propan-2-ylsulfanyl-1H-benzimidazole is unique due to the presence of both the nitro and propan-2-ylsulfanyl groups, which confer distinct chemical reactivity and biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
